Lobenzarit
Overview
Description
Lobenzarit (INN) is a drug used in the treatment of arthritis . It is an immunomodulator and has been used successfully in Japan for the treatment of rheumatoid arthritis . It is also known as an antioxidative agent .
Synthesis Analysis
Lobenzarit is an antiarthritic agent synthesized by Chugai Pharmaceutical Co., Ltd, Tokyo, Japan . It was selected for investigation as a result of immunopharmacologic screening tests of various immunologic responses induced by the interactions of immunocompetent cells .Molecular Structure Analysis
The molecular formula of Lobenzarit is C14H10ClNO4 . Its molecular weight is 291.69 g/mol . The chemical structure of Lobenzarit can be found in the Material Safety Data Sheet provided by AbMole BioScience .Chemical Reactions Analysis
A potentiometric technique has been reported for the quantitative analysis of disodium Lobenzarit . A standardized solution (0.1 M) of hydrochloric acid (HCl) was used as a titrating agent and a mixture of water and 1,4-dioxane (1:3) was used as a solvent .Physical And Chemical Properties Analysis
Lobenzarit has a solubility of 90 mg/mL in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Mechanism of Action
Although the exact mechanism of action of Lobenzarit remains unclear, it has been found to suppress the production of IgM-RF as well as IgM at concentrations of 25-50 µg/ml . It does not inhibit the initial stages of B cell activation, but rather, suppresses the maturation of previously activated B cells .
properties
IUPAC Name |
2-(2-carboxyanilino)-4-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPYGKWIHHBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64808-48-6 (di-hydrochloride salt) | |
Record name | Lobenzarit [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20212709 | |
Record name | Lobenzarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lobenzarit | |
CAS RN |
63329-53-3 | |
Record name | Lobenzarit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63329-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobenzarit [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobenzarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOBENZARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915EE91P39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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